Purity Specification Contrasted with the 4‑Chlorobenzyl Analogue
The target compound is listed at a minimum purity of 95% by commercial sourcing platforms , whereas the closely related N‑(4‑chlorobenzyl)‑2‑(5‑phenylisoxazol‑3‑yl)acetamide (CAS 946226‑38‑6) is offered at 98% purity with accompanying NMR and HPLC quality‑assurance documentation . While both values are typical for research‑grade chemicals, the 3‑percentage‑point difference highlights the need for independent analytical verification when substituting one analog for another in a sensitive assay.
| Evidence Dimension | Minimum vendor‑reported purity |
|---|---|
| Target Compound Data | ≥95% |
| Comparator Or Baseline | N‑(4‑chlorobenzyl)‑2‑(5‑phenylisoxazol‑3‑yl)acetamide: 98% |
| Quantified Difference | Δ ≈ 3 percentage points |
| Conditions | Vendor certificate of analysis; QC methods may differ between suppliers. |
Why This Matters
Purity discrepancies of even a few percent can alter assay IC₅₀/EC₅₀ values, leading to mis‑ranking of compound potency and wasted screening resources.
